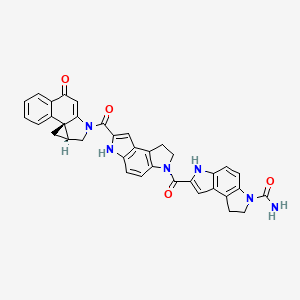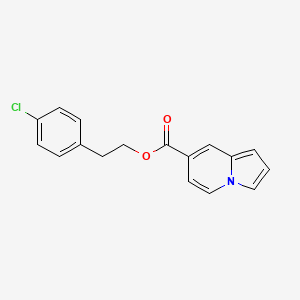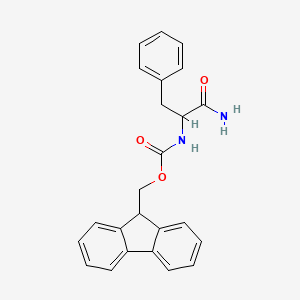
ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including bromine, chlorine, and imidazole, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate involves several steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the bromo group: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the pyridine derivative: The pyridine derivative can be synthesized separately and then coupled with the imidazole ring using a palladium-catalyzed cross-coupling reaction.
Final esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Biological Research: As a tool for studying the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one .
- 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid .
Uniqueness
Ethyl2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H23BrCl2N4O3 |
|---|---|
Molekulargewicht |
542.2 g/mol |
IUPAC-Name |
ethyl 2-bromo-5-[[(5-chloro-1-methyl-2-oxopyridin-3-yl)amino]-(4-chlorophenyl)methyl]-1-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C22H23BrCl2N4O3/c1-5-32-21(31)18-19(29(12(2)3)22(23)27-18)17(13-6-8-14(24)9-7-13)26-16-10-15(25)11-28(4)20(16)30/h6-12,17,26H,5H2,1-4H3 |
InChI-Schlüssel |
KDFLDOKRXRSWHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C(C)C)C(C2=CC=C(C=C2)Cl)NC3=CC(=CN(C3=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)

![Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate](/img/structure/B11829522.png)




![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)

![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)

